6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine
Overview
Description
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine is a chemical compound that has garnered significant interest in various scientific fields, including medicinal chemistry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, often involves reactions with 2-aminopyridines . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, show a broad range of chemical reactivity . For instance, they can undergo reactions with 2-aminopyridines and acetophenones in the presence of CuI to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
Imidazole, the core structure of 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Cancer Research
Derivatives of this compound have been evaluated for their anti-cancer properties, particularly by inhibiting PI3Kα, a protein linked to tumor growth and progression .
Aurora Kinase Inhibition
It has also been used in the design and synthesis of novel derivatives that act as Aurora kinase inhibitors, which are important targets in cancer therapy .
Antibacterial and Antifungal Applications
Some derivatives have shown antibacterial potential against various strains such as S. aureus, P. aeruginosa, E. coli, and antifungal activity against C. albicans .
Anti-tubercular Potential
Imidazole-containing compounds related to this structure have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Medicinal Chemistry
The compound’s oxazole moiety is significant in medicinal chemistry for the synthesis of oxazole-containing molecules with potential therapeutic applications .
Safety And Hazards
Future Directions
The broad range of chemical and biological properties of imidazole derivatives, including 6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine, suggests that they have significant potential for the development of new drugs . Therefore, future research may focus on exploring their potential applications in medicinal chemistry and drug development .
properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-10-12-3-4-13(10)6-8(1)9-5-11-7-14-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZNTGBFVKGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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